1-(1H-Indol-5-yl)propan-1-one
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Overview
Description
1-(1H-Indol-5-yl)propan-1-one is an organic compound belonging to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indol-5-yl)propan-1-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain on the indole .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically requires methanesulfonic acid as a catalyst and is conducted under reflux conditions in methanol .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Indol-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Carboxylic acids and quinones.
Reduction: Alcohols.
Substitution: Halogenated and nitrated indole derivatives.
Scientific Research Applications
1-(1H-Indol-5-yl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-Indol-5-yl)propan-1-one involves its interaction with various molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The compound’s effects are mediated through pathways involving enzymes, receptors, and other cellular components .
Comparison with Similar Compounds
- 1-(3-Indolyl)-1-propanone
- 2-Amino-3-(1H-Indol-3-yl)-propan-1-ol
- Indole-3-acetic acid
Comparison: 1-(1H-Indol-5-yl)propan-1-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(1H-indol-5-yl)propan-1-one |
InChI |
InChI=1S/C11H11NO/c1-2-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,2H2,1H3 |
InChI Key |
RTDJHTKAFNARMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
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